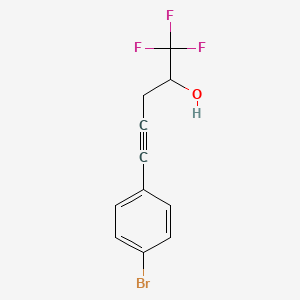
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Vue d'ensemble
Description
The compound “5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol” is an organic molecule with a bromophenyl group attached to a trifluoropentynol backbone. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group or as part of electrophilic aromatic substitution reactions. The trifluoropentynol part of the molecule suggests potential reactivity at the alkyne and alcohol functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with a trifluoropentynol precursor. The exact method would depend on the available starting materials and the specific conditions required for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenyl group attached to a trifluoropentynol backbone. The bromine atom would likely be in the para position on the phenyl ring, and the trifluoropentynol group would likely be linear, with the three fluorine atoms and the alkyne creating a steric effect .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, or it could participate in electrophilic aromatic substitution reactions. The alkyne could undergo addition reactions, and the alcohol could be involved in condensation or oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to compounds without halogens. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
A study focused on the synthesis and characterization of new thiourea derivatives, including compounds with bromophenyl groups. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities. The presence of bromide or fluorine atoms was correlated with enhanced antimicrobial effects, suggesting potential for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Spectroscopy
Another research explored the synthesis of novel bromo-hydroxyphenyl derivatives through heterocyclisation reactions. These compounds were characterized using NMR and MS spectrometry, along with UV-Vis and IR spectroscopy. This study contributes to the understanding of the chemical properties and potential applications of bromophenyl-containing compounds in various scientific fields (Manjunatha, 2006).
Apoptosis Inducers and Anticancer Agents
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, including a compound with a trifluoromethylphenyl group, identified these molecules as novel apoptosis inducers. These compounds showed activity against certain cancer cell lines, with implications for the development of new anticancer agents. The study highlights the potential of these compounds in medicinal chemistry and cancer therapy (Zhang et al., 2005).
Material Science and Photoluminescence
In material science, quadruply annulated borepins synthesized through nucleophilic substitution and Ni-mediated reactions exhibited photoluminescence in the blue-green spectrum. This research opens avenues for using such compounds in the development of optoelectronic devices and photoluminescent materials (Schickedanz et al., 2017).
Mécanisme D'action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation and contact with skin or eyes, and ensure adequate ventilation. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not provided in the available data .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPCQJZELQXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


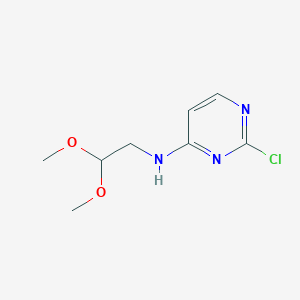


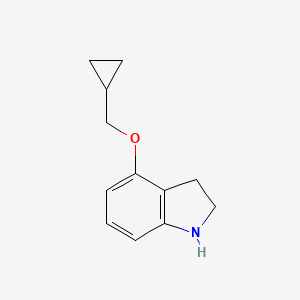
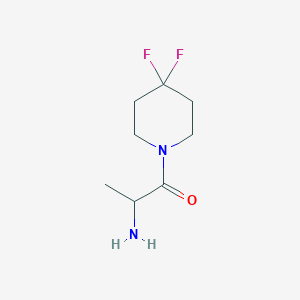
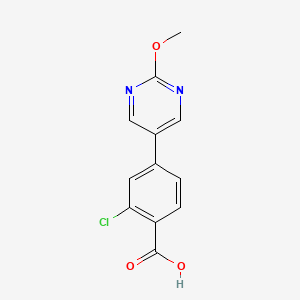

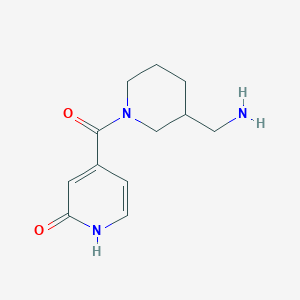
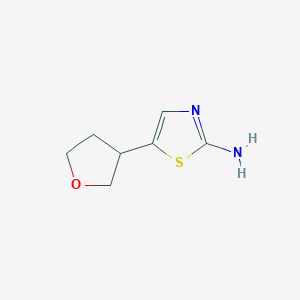
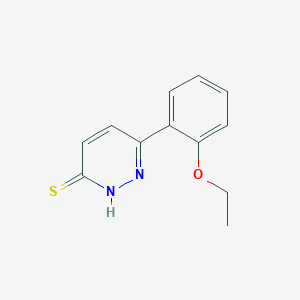
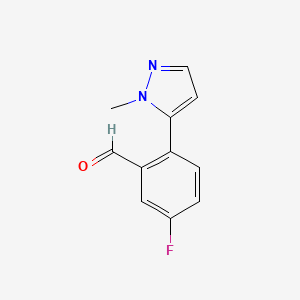
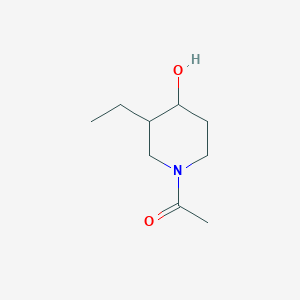
![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)
